N,N'-Dibutylurea

Catalog No.
S607151
CAS No.
1792-17-2
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dibutylurea

CAS Number

1792-17-2

Product Name

N,N'-Dibutylurea

IUPAC Name

1,3-dibutylurea

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)

InChI Key

AQSQFWLMFCKKMG-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NCCCC

Synonyms

1,3-Di-n-butylurea; 1,3-Dibutylurea; Dibutylurea; N,N’-Di-n-butylurea; N,N’-Dibutylurea; NSC 131939; SRI 434-37;

Canonical SMILES

CCCCNC(=O)NCCCC

The exact mass of the compound N,N'-Dibutylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131939. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Dibutylurea (1,3-Dibutylurea) is a symmetrical dialkylurea characterized by its dual C4 aliphatic chains, which impart distinct lipophilicity and thermal properties compared to lighter urea homologues. Operating as a versatile hydrogen bond donor, a polymer stabilizer, and a phosgene-free synthetic intermediate, it is highly valued in advanced materials science and green chemistry workflows. Its specific structural balance—providing both hydrophobic bulk and dynamic hydrogen-bonding capability—makes it a critical precursor for polyurethanes, deep eutectic solvents (DES), and dynamic covalent polymer networks (vitrimers) where precise phase separation and thermal processability are required [1].

Substituting N,N'-Dibutylurea with shorter-chain analogs like 1,3-dimethylurea (DMU) or 1,3-diethylurea (DEU) fundamentally alters process thermodynamics and downstream recovery. DMU is highly hydrophilic (water solubility ~765 g/L) and possesses a melting point exceeding 102 °C, whereas N,N'-Dibutylurea is lipophilic and melts at a significantly lower 65–76 °C [1]. In industrial synthesis, this means DMU remains trapped in aqueous phases, requiring energy-intensive distillation for recovery, while N,N'-Dibutylurea allows for highly efficient, low-cost biphasic organic extraction [2]. Furthermore, in polymer formulations, replacing the flexible butyl chains with rigid or shorter alkyl groups disrupts the supramolecular hydrogen-bond network, drastically increasing the glass transition temperature and ruining the dynamic exchange properties essential for vitrimers and self-healing elastomers [3].

Thermal Processability: Melting Point Depression via C4 Alkyl Chains

N,N'-Dibutylurea exhibits a significantly lower melting point (65–76 °C) compared to its shorter-chain homologues, 1,3-dimethylurea (102–108 °C) and 1,3-diethylurea (110–113 °C) [1]. This ~30–40 °C reduction in thermal transition temperature allows for lower-temperature melt blending and formulation into deep eutectic solvents (DES) without inducing thermal degradation in sensitive co-monomers.

Evidence DimensionMelting Point (°C)
Target Compound Data65–76 °C
Comparator Or Baseline1,3-Dimethylurea (102–108 °C) / 1,3-Diethylurea (110–113 °C)
Quantified Difference~30–40 °C lower melting point
ConditionsStandard atmospheric pressure thermal analysis

Enables energy-efficient, lower-temperature processing in polymer synthesis and solvent formulation.

Phase-Partitioning: Hydrophobicity for Biphasic Extraction

Unlike 1,3-dimethylurea, which is highly hydrophilic (water solubility ~765 g/L, logP -0.78) and remains trapped in aqueous phases, N,N'-Dibutylurea is highly lipophilic[1]. It can be quantitatively extracted from aqueous reaction mixtures using standard organic solvents like chloroform or methylene chloride. This distinct phase-partitioning eliminates the need for energy-intensive water distillation during downstream purification.

Evidence DimensionAqueous vs. Organic Partitioning
Target Compound DataLipophilic; quantitatively extractable in chloroform/methylene chloride
Comparator Or Baseline1,3-Dimethylurea (Hydrophilic; water solubility 765 g/L)
Quantified DifferenceComplete reversal of phase preference (organic vs. aqueous)
ConditionsStandard liquid-liquid biphasic extraction

Dramatically reduces downstream purification costs and energy consumption by enabling simple solvent extraction.

Polymer Flexibility: Dynamic Urea Exchange in Vitrimers

In the synthesis of poly(urea-urethane) vitrimers, N,N'-Dibutylurea acts as a critical aliphatic exchange motif. Compared to rigid aromatic ureas, the flexible butyl chains disrupt tight hydrogen-bond packing, lowering the glass transition temperature (Tg) and facilitating transcarbamoylation (urea exchange) at predictable temperatures [1]. This allows the material to behave as a reprocessable elastomer rather than a brittle thermoset.

Evidence DimensionHydrogen-bond packing and network flexibility
Target Compound DataAliphatic butyl chains enable dynamic exchange and lower Tg
Comparator Or BaselineAromatic ureas (rigid packing, higher activation energy for exchange)
Quantified DifferenceSignificant reduction in Tg and improved reprocessability
ConditionsPoly(urea-urethane) elastomer networks under thermal stress

Critical for engineering self-healing, recyclable, and dynamically reprocessable polyurethane alternatives.

Green Manufacturing: Benchmark Yield in CO2 Fixation

N,N'-Dibutylurea serves as the primary benchmark for phosgene-free urea synthesis via CO2 fixation. When reacted with n-butylamine over CeO2 catalysts, it achieves high conversion yields (84–95%) without the need for dehydrating agents [1]. In contrast, sterically hindered amines (e.g., tert-butylamine) afford drastically lower conversions under identical conditions, validating the n-butyl derivative as a highly scalable model for green urea production.

Evidence DimensionCatalytic conversion yield from CO2
Target Compound Data84–95% yield over CeO2
Comparator Or BaselineTert-butylamine derivatives (low conversion)
Quantified DifferenceNear-quantitative yield vs. kinetically limited low yield
ConditionsCeO2 catalyst, NMP solvent, CO2 pressure (1-5 MPa)

Provides a highly reproducible, scalable, and green-sourced intermediate for industrial buyers shifting away from phosgene.

Precursor for Poly(urea-urethane) Vitrimers and Self-Healing Elastomers

Due to its ability to lower the glass transition temperature and facilitate dynamic transcarbamoylation, N,N'-Dibutylurea serves as a highly effective aliphatic exchange motif for synthesizing reprocessable, self-healing polyurethane vitrimers [1].

Hydrogen Bond Donor in Deep Eutectic Solvents (DES)

Its low melting point (65–76 °C) and strong lipophilicity make it an ideal hydrogen bond donor for formulating non-aqueous deep eutectic solvents, avoiding the thermal degradation risks associated with higher-melting ureas [2].

Phosgene-Free Intermediate Synthesis via CO2 Fixation

As the benchmark compound for CO2-to-urea conversion over CeO2 catalysts (achieving >84% yields), it is a highly scalable target for industrial manufacturers transitioning to green, phosgene-free chemical production routes[3].

XLogP3

2.2

UNII

J2HUG1I10W

Other CAS

1792-17-2

Wikipedia

N,N'-dibutylurea

Dates

Last modified: 08-15-2023

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